molecular formula C8H10N2O2 B14823233 3-Hydroxy-2-(methylamino)benzamide

3-Hydroxy-2-(methylamino)benzamide

Cat. No.: B14823233
M. Wt: 166.18 g/mol
InChI Key: CFGYVGOEPBJRIH-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(methylamino)benzamide is a substituted benzamide derivative characterized by a hydroxyl (-OH) group at the 3-position and a methylamino (-NHCH₃) group at the 2-position of the benzamide scaffold. For instance, compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and 3-Amino-2-hydroxy-N-(2-hydroxyethyl)benzamide () share key functional motifs, such as hydroxyl and amino groups, which influence reactivity, solubility, and biological activity.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

3-hydroxy-2-(methylamino)benzamide

InChI

InChI=1S/C8H10N2O2/c1-10-7-5(8(9)12)3-2-4-6(7)11/h2-4,10-11H,1H3,(H2,9,12)

InChI Key

CFGYVGOEPBJRIH-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC=C1O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives, including 3-Hydroxy-2-(methylamino)benzamide, can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves the use of Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its eco-friendly process, low reaction times, and high yields.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(methylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl and methylamino groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium or copper.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced benzamide derivatives.

    Substitution: Various substituted benzamides depending on the substituents introduced.

Scientific Research Applications

3-Hydroxy-2-(methylamino)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(methylamino)benzamide involves its interaction with various molecular targets and pathways. The hydroxyl and methylamino groups play crucial roles in its biological activity. The compound can act as an antioxidant by scavenging free radicals and chelating metal ions . Additionally, it may inhibit the growth of certain bacteria by interfering with their metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-Hydroxy-2-(methylamino)benzamide with structurally related benzamides:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications References
This compound -OH (3), -NHCH₃ (2) ~166.17 (calculated) Hypothesized catalytic/biological roles N/A
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide -CH₃ (3), -NH-(2-hydroxyethyl) 207.27 N,O-bidentate directing group for C–H functionalization
3-Hydroxy-2-methoxybenzamide -OH (3), -OCH₃ (2) 167.16 Hydrogen-bonding capacity; synthetic intermediate
3-Amino-2-hydroxy-N-(2-hydroxyethyl)benzamide -NH₂ (3), -OH (2), -NH-(2-hydroxyethyl) 224.23 Safety profile: Irritant (inhalation risk)
2-hydroxy-N-(3-methoxyphenyl)benzamide -OH (2), -OCH₃ (3) 243.26 Solubility in polar solvents; antimicrobial potential

Physicochemical Properties

  • Solubility: Hydroxyl and methylamino groups enhance water solubility compared to non-polar analogs. For instance, 3-Amino-2-hydroxy-N-(2-hydroxyethyl)benzamide () is likely soluble in polar solvents due to multiple hydrogen-bonding sites .
  • Stability: Methoxy groups (e.g., in 3-Hydroxy-2-methoxybenzamide) improve oxidative stability relative to hydroxylated analogs, suggesting that this compound may require protective group strategies during synthesis .

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